![molecular formula C10H15LiN2O2S B2878848 Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2044713-03-1](/img/structure/B2878848.png)
Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the molecular formula C10H16N2O2S.Li. It is a lithium salt of 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetic acid
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process The starting materials typically include pentan-3-ylamine and 1,3-thiazol-4-ylacetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions: Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it suitable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, the compound can be used to study the effects of lithium on biological systems
Medicine: The compound's lithium content makes it relevant for medical research, particularly in the development of new lithium-based drugs. It may be used in the treatment of bipolar disorder and other psychiatric conditions.
Industry: In industry, the compound can be used in the production of lithium-ion batteries, as well as in the manufacture of various chemical products. Its properties may also be useful in developing new materials with specific characteristics.
作用機序
The mechanism by which Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate exerts its effects involves its interaction with biological targets and pathways. The lithium ion can influence neurotransmitter activity and stabilize mood by affecting ion channels and signaling pathways in the brain. The thiazolyl moiety may also play a role in modulating biological processes.
類似化合物との比較
Lithium carbonate (Li2CO3)
Lithium chloride (LiCl)
Lithium sulfate (Li2SO4)
Lithium bromide (LiBr)
Uniqueness: Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate is unique due to its specific structure, which includes the pentan-3-ylamino group and the thiazolyl moiety. This combination of functional groups may confer distinct chemical and biological properties compared to other lithium salts.
特性
IUPAC Name |
lithium;2-[2-(pentan-3-ylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.Li/c1-3-7(4-2)11-10-12-8(6-15-10)5-9(13)14;/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQXZEAZWAWTJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(CC)NC1=NC(=CS1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
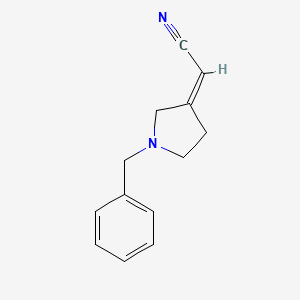
![[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride](/img/structure/B2878769.png)
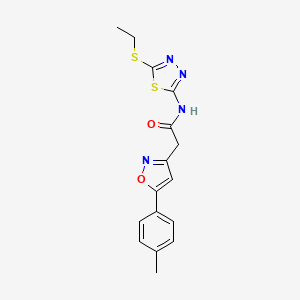
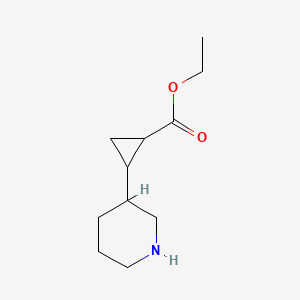
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2878774.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2878775.png)
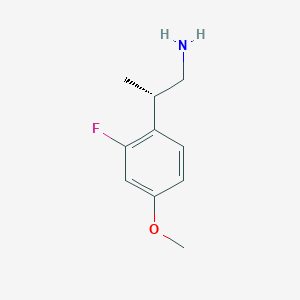
![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2878777.png)
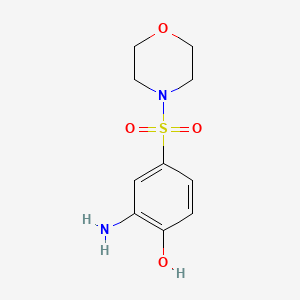
![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2878780.png)
![N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide](/img/structure/B2878784.png)
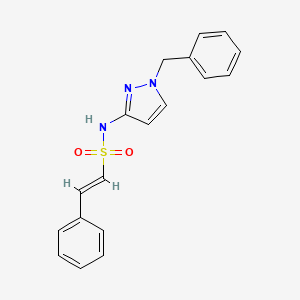
![2-amino-1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2878787.png)

